![molecular formula C13H12ClN3OS B2639125 2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide CAS No. 1202983-80-9](/img/structure/B2639125.png)
2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide
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Description
2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as CCT018159 and is a small molecule inhibitor of the protein kinase PDK1.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Medicinal Chemistry
The 2-phenethylamine scaffold, which includes our compound, has been explored in medicinal chemistry. Researchers have developed branched sulfamides based on this scaffold, which exhibit single-digit nanomolar inhibition of carbonic anhydrase enzymes . These enzymes play crucial roles in various physiological processes, making them attractive drug targets.
Synthesis of Thiophene Derivatives
Our compound can be utilized in the synthesis of thiophene derivatives. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) as a basic catalyst, along with DMSO (dimethyl sulfoxide) as an oxidant additive, can yield 2-amino-3-arylthiophenes . Thiophenes are important heterocyclic compounds with diverse applications in materials science and pharmaceuticals.
Anti-Inflammatory Activities
Researchers have reported the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which our compound could contribute to. These derivatives were evaluated for their inhibitory effects against immune-induced nitric oxide (NO) generation. Regardless of the substitution pattern at position 5, these compounds showed promise in modulating NO levels . NO plays a critical role in inflammation, making this application relevant.
properties
IUPAC Name |
2-(3-chloroanilino)-N-cyclopropyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c14-8-2-1-3-10(6-8)16-13-17-11(7-19-13)12(18)15-9-4-5-9/h1-3,6-7,9H,4-5H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFXIFZVWLXJTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chlorophenyl)amino)-N-cyclopropylthiazole-4-carboxamide |
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